molecular formula C15H21N5O2 B2714486 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-91-7

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2714486
CAS No.: 878411-91-7
M. Wt: 303.366
InChI Key: OPTKKZRVSWQRLQ-UHFFFAOYSA-N
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Description

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique fused ring structure, which includes both purine and imidazole moieties. Such compounds are often of interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted imidazoles with suitable alkylating agents can lead to the formation of the desired purine-imidazole fused structure. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products. Substitution reactions can lead to a variety of substituted purine-imidazole derivatives with different functional groups .

Scientific Research Applications

2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and imidazole-containing molecules, such as:

Uniqueness

What sets 2-Ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of ethyl, methyl, and propyl groups at specific positions on the purine-imidazole framework can significantly influence its chemical reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

2-ethyl-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-6-8-19-9(3)10(4)20-11-12(16-14(19)20)17(5)15(22)18(7-2)13(11)21/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTKKZRVSWQRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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